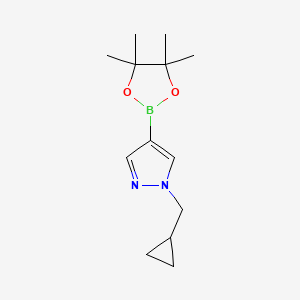
4,6-Dihydroxypyridine-2-carboxylic acid
Übersicht
Beschreibung
4,6-Dihydroxypyridine-2-carboxylic acid, also known as Citrazinic acid, is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . It is commonly formed in citric acid-based carbon nanodots .
Molecular Structure Analysis
The molecular formula of 4,6-Dihydroxypyridine-2-carboxylic acid is C6H5NO4 . The molecular weight is 155.11 g/mol . The compound has a topological polar surface area of 86.6 Ų .Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dihydroxypyridine-2-carboxylic acid are not available, hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Organic Solvents
- Lanthanide Complexes Synthesis : 4-aryl-2,2′-bipyridine-6-carboxylic acids, related to 4,6-dihydroxypyridine-2-carboxylic acid, have been synthesized for the preparation of neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. These complexes exhibit significant photophysical properties, contributing to the understanding of organic-soluble lanthanide complexes' behavior in different conditions (Krinochkin et al., 2019).
Lanthanide-Organic Frameworks
- Novel Coordination Polymeric Networks : Research has shown that 6-Hydroxypyridine-3-carboxylic acid reacts with various Ln2O3 (Ln = Nd, Sm, Eu, Gd) under specific conditions to create lanthanide-organic coordination polymeric networks. These networks display unique topologies and are key in understanding the lanthanide contraction effect (Liu et al., 2009).
Electrocatalytic Carboxylation
- Conversion to 6-Aminonicotinic Acid : An electrochemical method has been developed for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in the formation of 6-aminonicotinic acid. This process demonstrates a significant advancement in utilizing ionic liquids for eco-friendly and efficient chemical reactions (Feng et al., 2010).
Molecular Arrangements Studies
- Hydroxypyridine Carboxylic Acids Analysis : Research into the molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to 4,6-dihydroxypyridine-2-carboxylic acid, provides insights into the complex chemical structures and interactions within these compounds (May et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h1-2H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJKDXPBUHZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxypyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















